2-Chloro-3-(2-oxopropyl)quinazolin-4(3H)-one
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Overview
Description
2-Chloro-3-(2-oxopropyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. These compounds have been studied for their roles in various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-oxopropyl)quinazolin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-aminobenzamide with a suitable chloroacetyl compound. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography and quality control measures to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-oxopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted quinazolinones with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-oxopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinazolin-4(3H)-one: A simpler quinazolinone derivative with similar chemical properties.
3-(2-Oxopropyl)quinazolin-4(3H)-one: Lacks the chloro group but has similar structural features.
Uniqueness
2-Chloro-3-(2-oxopropyl)quinazolin-4(3H)-one is unique due to the presence of both the chloro and oxopropyl groups, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Properties
CAS No. |
62481-11-2 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-chloro-3-(2-oxopropyl)quinazolin-4-one |
InChI |
InChI=1S/C11H9ClN2O2/c1-7(15)6-14-10(16)8-4-2-3-5-9(8)13-11(14)12/h2-5H,6H2,1H3 |
InChI Key |
MJNPLAMDJYVJSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=O)C2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
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